molecular formula C8H14ClNO2 B8035053 Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride

Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride

Cat. No.: B8035053
M. Wt: 191.65 g/mol
InChI Key: ACZLGIGMHGHJGH-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydroisonicotinic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase (MAO) and interact with dopamine receptors, contributing to its neuroprotective and therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the ester functional group.

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methyl and ester groups.

Uniqueness

Methyl 1-methyl-1,2,3,6-tetrahydroisonicotinate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ester group enhances its reactivity and potential for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h3H,4-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZLGIGMHGHJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC(=CC1)C(=O)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52632-29-8
Record name Isonicotinic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052632298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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